

"2-[(Pyridin-3-yl)methoxy]pyrimidine" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Pyridin-3-yl)methoxy]pyrimidine

Cat. No.: B2474174

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Technical Guide: 2-[(Pyridin-3-yl)methoxy]pyrimidine

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield specific experimental data for the compound "2-[(Pyridin-3-yl)methoxy]pyrimidine." This suggests that the compound may not be well-characterized or widely reported. The following guide is therefore based on general principles of organic chemistry and data extrapolated from closely related analogues. All data presented should be considered theoretical and would require experimental verification.

Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the predicted and known properties of its core constituent parts and a related isomer.

| Property | 2-[(Pyridin-3-yl)methoxy]pyrimidine (Predicted) | Pyridin-3-ylmethanol | 2-Chloropyrimidine |
|-------------------|--|---|--|
| Molecular Formula | C ₁₀ H ₉ N ₃ O | C ₆ H ₇ NO | C ₄ H ₃ ClN ₂ |
| Molecular Weight | 187.20 g/mol | 109.13 g/mol | 114.54 g/mol |
| Appearance | Likely a solid or oil at room temperature. | Colorless liquid | White to light yellow crystalline powder |
| Boiling Point | Not available | 220 °C | 135-137 °C |
| Melting Point | Not available | -1.4 °C | 63-65 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in water, ethanol, and acetone. | Soluble in water. |
| CAS Number | Not available | 100-55-0 | 1722-12-9 |

Synthesis and Experimental Protocols

The synthesis of **2-[(Pyridin-3-yl)methoxy]pyrimidine** would most likely be achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis.

Proposed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize **2-[(Pyridin-3-yl)methoxy]pyrimidine** from pyridin-3-ylmethanol and 2-chloropyrimidine.

Materials:

- Pyridin-3-ylmethanol
- 2-Chloropyrimidine

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Alkoxide Formation:** To a solution of pyridin-3-ylmethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium alkoxide.
- **Nucleophilic Substitution:** To the solution of the alkoxide, add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
- **Work-up:** The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-[(Pyridin-3-yl)methoxy]pyrimidine**.
- **Characterization:** The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

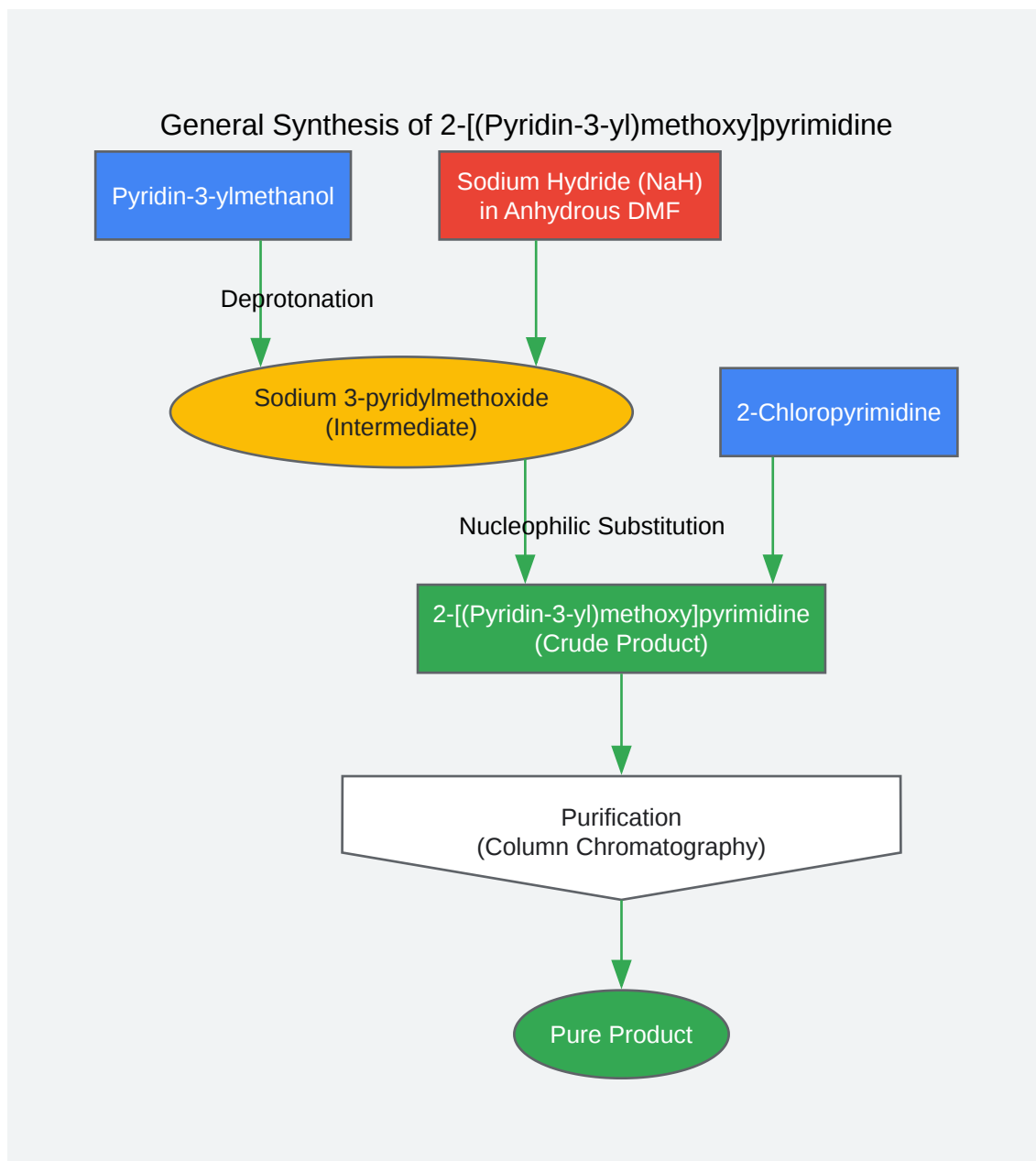
While no specific biological data exists for **2-[(Pyridin-3-yl)methoxy]pyrimidine**, the pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Pyrimidine derivatives have been reported to exhibit a broad spectrum of activities, including but not limited to:

- Anticancer agents[1]
- Antimicrobial agents
- Anti-inflammatory agents
- Antiviral agents[2][3]

The biological activity of this specific compound would be highly dependent on its three-dimensional structure and its ability to interact with biological targets. It is conceivable that this molecule could act as an inhibitor of kinases or other enzymes where the pyridine and pyrimidine rings can engage in key binding interactions.

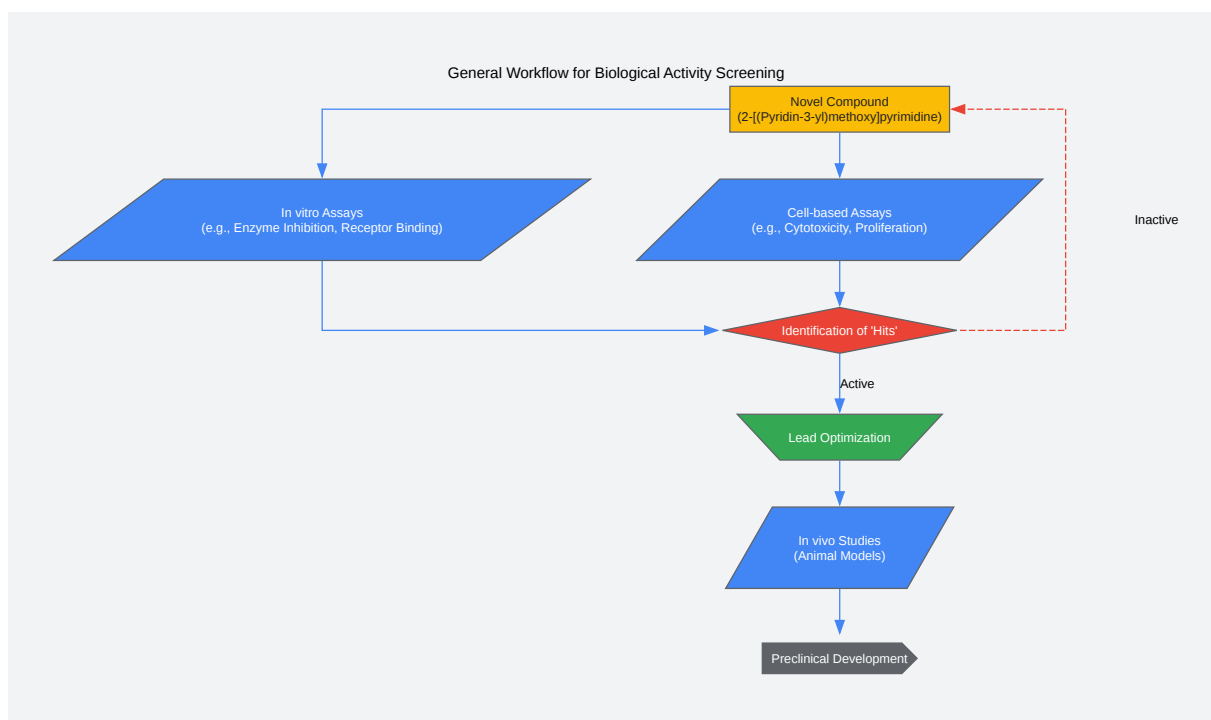
Without experimental data, any depiction of a signaling pathway would be purely speculative. A generalized workflow for screening the biological activity of a novel compound is presented below.

Visualizations



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Caption: Synthetic workflow for **2-[(Pyridin-3-yl)methoxy]pyrimidine**.



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Caption: Workflow for discovering the biological activity of a novel compound.

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